An In-depth Technical Guide to 3-Methoxy-isatoic Anhydride (CAS No. 34954-65-9)
An In-depth Technical Guide to 3-Methoxy-isatoic Anhydride (CAS No. 34954-65-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-isatoic anhydride (CAS No. 34954-65-9), a key chemical intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical and physical properties, provides predicted and literature-based spectroscopic data, outlines experimental protocols for its synthesis and reactions, and explores its significant applications in drug discovery, particularly in the development of antitubercular and antibacterial agents.
Introduction
3-Methoxy-isatoic anhydride, systematically known as 8-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic organic compound. Its structure, featuring a reactive anhydride functional group and a methoxy substituent on the aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. This guide serves as a technical resource for professionals engaged in synthetic chemistry and drug development, offering detailed information to facilitate its use in research and manufacturing.
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Methoxy-isatoic anhydride is presented in Table 1.
Table 1: Physicochemical Data of 3-Methoxy-isatoic Anhydride
| Property | Value | Reference |
| CAS Number | 34954-65-9 | |
| Molecular Formula | C₉H₇NO₄ | [1][2] |
| Molecular Weight | 193.16 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 255-260 °C | |
| Solubility | Soluble in DMSO, slightly soluble in methanol | |
| Storage Temperature | 2-8 °C |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3-Methoxy-isatoic anhydride. The following tables summarize the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for 3-Methoxy-isatoic Anhydride in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.7 | br s | 1H | N-H |
| ~7.8 | d | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for 3-Methoxy-isatoic Anhydride in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (anhydride) |
| ~148 | C=O (anhydride) |
| ~145 | Ar-C-O |
| ~140 | Ar-C-N |
| ~125 | Ar-C-H |
| ~118 | Ar-C-H |
| ~115 | Ar-C-H |
| ~110 | Ar-C |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of an anhydride is characterized by two distinct carbonyl stretching bands.
Table 4: Expected FT-IR Absorption Bands for 3-Methoxy-isatoic Anhydride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium | N-H Stretch |
| ~1760 | Strong | Asymmetric C=O Stretch |
| ~1720 | Strong | Symmetric C=O Stretch |
| ~1610, ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-O-C Stretch (anhydride) |
| ~1280, ~1080 | Strong | Ar-O-CH₃ Stretch |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data for 3-Methoxy-isatoic Anhydride
| m/z Value | Interpretation |
| 193 | [M]⁺, Molecular ion |
| 149 | [M - CO₂]⁺, Loss of carbon dioxide |
| 121 | [M - CO₂ - CO]⁺, Subsequent loss of carbon monoxide |
| 106 | [M - CO₂ - CO - CH₃]⁺, Loss of a methyl radical |
Experimental Protocols
Synthesis of 3-Methoxy-isatoic Anhydride
A general and efficient method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with a carbonylating agent such as phosgene or a phosgene equivalent. The following protocol is adapted from procedures for similar substituted isatoic anhydrides[6][7].
Caption: General reaction of 3-Methoxy-isatoic anhydride with amines.
Materials:
-
3-Methoxy-isatoic anhydride
-
Desired primary or secondary amine
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve 3-Methoxy-isatoic anhydride in a suitable aprotic solvent in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired amine.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.
-
Continue stirring until the gas evolution ceases, indicating the completion of the reaction.
-
The product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
3-Methoxy-isatoic anhydride is a pivotal building block in the synthesis of several classes of bioactive molecules.
Synthesis of Tryptanthrin Analogs for Antitubercular Activity
Tryptanthrin and its derivatives are known for their potent activity against Mycobacterium tuberculosis. 3-Methoxy-isatoic anhydride can be used to introduce a methoxy group onto the tryptanthrin scaffold, which can modulate the compound's biological activity and pharmacokinetic properties.[3][8][9][10] The synthesis typically involves the condensation of a substituted isatoic anhydride with a substituted isatin.
Precursor for Non-Nucleoside Inhibitors of Bacterial DNA Polymerase III
This anhydride is utilized in the preparation of quinazolin-2-ylamino-quinazolin-4-ols, a novel class of antibacterial agents that act as non-nucleoside inhibitors of bacterial DNA polymerase III.[4][11][12] This enzyme is essential for bacterial DNA replication, making it an attractive target for new antibiotics.
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Caption: Inhibition of bacterial DNA polymerase III by derivatives of 3-Methoxy-isatoic anhydride.
Conclusion
3-Methoxy-isatoic anhydride is a versatile and valuable reagent in organic synthesis, particularly for the construction of heterocyclic systems with significant biological activity. Its utility in the development of new antitubercular and antibacterial agents underscores its importance in medicinal chemistry and drug discovery. This technical guide provides essential information to support the effective and safe use of this compound in a research and development setting. Further research into the synthesis of novel derivatives and exploration of their biological activities is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. parchem.com [parchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazolin-2-ylamino-quinazolin-4-ols as novel non-nucleoside inhibitors of bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Design, synthesis, and structure-activity relationship studies of tryptanthrins as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tryptanthrin Analogues as Inhibitors of Enoyl-acyl Carrier Protein Reductase: Activity against Mycobacterium tuberculosis, Toxicity, Modeling of Enzyme Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
